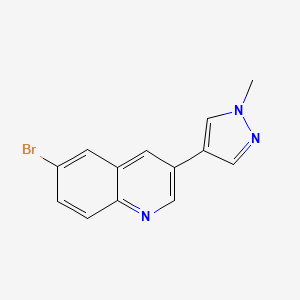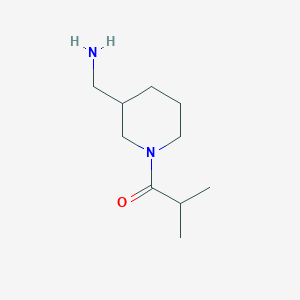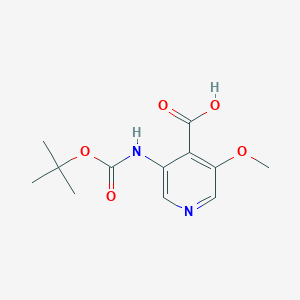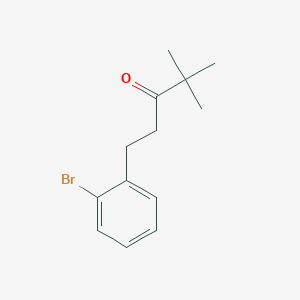
6-溴-3-(1-甲基-1H-吡唑-4-基)喹啉
描述
6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a useful research compound. Its molecular formula is C13H10BrN3 and its molecular weight is 288.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:抗利什曼原虫和抗疟疾活性
像6-溴-3-(1-甲基-1H-吡唑-4-基)喹啉这样的含吡唑化合物在治疗利什曼病和疟疾等热带疾病方面显示出有希望的结果 . 这些疾病影响着全世界数百万人,对有效治疗方法的探索仍在继续。 这些化合物的抗利什曼原虫和抗疟疾活性通过体外和体内研究进行评估,通常显示出抑制病原体的显著潜力 .
药物发现:药理学效应
吡唑部分是药物发现中常见的骨架,因为它具有多种药理学效应 . 它已被纳入表现出一系列生物活性的分子中,包括抗炎、止痛和抗癌特性。 吡唑的结构多功能性允许合成具有靶向治疗效果的化合物 .
农业化学:杀虫剂和除草剂
在农业化学中,吡唑衍生物被用于开发杀虫剂和除草剂。它们干扰害虫和杂草生长和繁殖的能力使它们在作物保护策略中具有价值。 对这些应用的研究是由对更有效和环境友好的农业化学品的需要驱动的 .
配位化学:配体合成
6-溴-3-(1-甲基-1H-吡唑-4-基)喹啉中的吡唑环可以充当配位化学中的配体,与各种金属形成配合物。 这些配合物由于其独特的电子和结构特性,在催化、磁性材料和传感器方面具有潜在的应用 .
有机金属化学:催化剂开发
在有机金属化学中,含有吡唑的化合物因其在各种化学反应中用作催化剂而被探索。 它们在更温和条件下以更高的特异性促进反应的能力对工业过程特别有意义 .
绿色化学:可持续合成方法
包括6-溴-3-(1-甲基-1H-吡唑-4-基)喹啉在内的吡唑衍生物的合成正在使用绿色化学原理进行优化 . 正在开发诸如微波辅助合成和使用无毒溶剂等方法,以减少化学生产对环境的影响 .
抗菌和抗真菌应用
吡唑衍生物已针对各种病原体的抗菌和抗真菌活性进行了测试 . 该领域的研究集中在寻找对现有抗生素有耐药性的感染的新疗法 .
抗癌研究:抑制剂和抗氧化活性
吡唑衍生物的抗癌潜力是研究的一个重要领域。 这些化合物因其抑制癌细胞生长的能力及其抗氧化活性而受到评估,抗氧化活性可以帮助保护细胞免受损害 .
作用机制
Target of Action
Quinoline-based compounds have been known to target various enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It is known that quinoline derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and changes induced by this compound would require further investigation.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse target profiles
Result of Action
Quinoline derivatives are known to induce a variety of effects at the molecular and cellular levels due to their diverse target profiles
属性
IUPAC Name |
6-bromo-3-(1-methylpyrazol-4-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-17-8-11(7-16-17)10-4-9-5-12(14)2-3-13(9)15-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCJBBZLDUXSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Amino-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519397.png)


![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine](/img/structure/B1519402.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)
